4-methoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide
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Overview
Description
4-methoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a methoxy group, a phenyl group, and a benzodiazepine core.
Preparation Methods
The synthesis of 4-methoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This is typically achieved through the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: This can be done via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the benzamide moiety: This step involves the reaction of the benzodiazepine intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-methoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazepine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or sodium hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine synthesis and reactivity.
Biology: Researchers use it to study the interaction of benzodiazepines with biological targets, such as GABA receptors.
Medicine: It serves as a lead compound in the development of new anxiolytic and hypnotic drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these, 4-methoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide has a unique methoxy group that may influence its pharmacokinetic properties and receptor binding affinity. This uniqueness can result in different therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-yl)benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-16-22(17-8-4-3-5-9-17)23(26-21-11-7-6-10-20(21)25-16)27-24(28)18-12-14-19(29-2)15-13-18/h3-15,25H,1-2H3,(H,26,27,28) |
InChI Key |
VKPLEGDVOMJBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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